2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitroisoindole-1,3-dione
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Overview
Description
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitroisoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole moiety and a nitroisoindole group.
Preparation Methods
The synthesis of 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitroisoindole-1,3-dione involves several steps. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitroisoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitroisoindole-1,3-dione involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitroisoindole-1,3-dione can be compared with other indole derivatives such as:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also contains an indole moiety but differs in its functional groups and biological activities.
2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15N3O5 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C19H15N3O5/c1-27-12-5-6-15-14(9-12)11(10-20-15)7-8-21-18(23)13-3-2-4-16(22(25)26)17(13)19(21)24/h2-6,9-10,20H,7-8H2,1H3 |
InChI Key |
APFPVFXWFVTEMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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